Dimethylphenethyl formate, alpha,alpha-

Description

Contextualization within Ester Chemistry and Phenethyl Derivatives Research

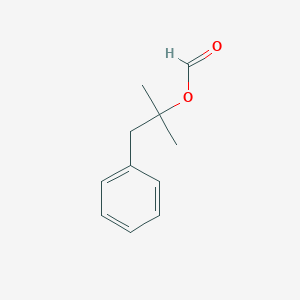

Alpha,alpha-dimethylphenethyl formate (B1220265), also known as 2-methyl-1-phenylpropan-2-yl formate, is a distinct organic compound within the broad class of esters. foodb.cachemspider.com Esters are characterized by a carbonyl group adjacent to an ether linkage and are prevalent in nature, often contributing to the natural scents and flavors of fruits and flowers. This specific compound is an ester of formic acid and α,α-dimethylphenethyl alcohol (1,1-dimethyl-2-phenylethanol). ontosight.ai

The molecule is structurally a member of the phenethyl derivatives, a group of compounds containing a phenethyl moiety (a phenyl group attached to an ethyl group). More specifically, it is classified among phenylpropanes, which are organic compounds containing a phenylpropane structure. foodb.cahmdb.cacontaminantdb.ca Research into phenethyl esters is significant, as they are important contributors to the organoleptic properties of foods, beverages, cosmetics, and perfumery. nih.gov For instance, related compounds like phenethyl acetate (B1210297) are known for their characteristic rose flavor. nih.gov The study of α,α-dimethylphenethyl formate is situated within the larger context of Aryl Alkyl Alcohol Simple Acid Esters (AAASAE), a fragrance structural group created by reacting an aryl alkyl alcohol with a simple carboxylic acid. nih.gov This positions the compound within a family of chemicals systematically evaluated for their use and properties in the fragrance industry.

Significance of Investigating α,α-Dimethylphenethyl Formate in Modern Chemical Science

The primary significance of α,α-dimethylphenethyl formate in modern chemical science stems from its applications in the flavor and fragrance industries. foodb.ca It is recognized for its characteristic dry, green, and herbal aroma profile, sometimes with lily and jasmine nuances, making it a valuable component in creating complex scents. chemicalbook.com The parent alcohol, α,α-dimethylphenethyl alcohol, is itself a valuable raw material in perfumery due to its mild, floral, and slightly green smell. google.comnih.gov

Beyond its direct use, α,α-dimethylphenethyl formate serves as a precursor for producing other higher esters through transesterification, a process where the formate group is exchanged for a larger acyl group. google.com This versatility enhances its industrial importance. The compound is also noted as an intermediate in the synthesis of various pharmaceuticals and agrochemicals, highlighting its potential utility beyond sensory applications. ontosight.ai Investigating this compound provides insights into structure-activity relationships within fragrance molecules and contributes to the development of new synthetic aroma chemicals.

Current Research Landscape and Identified Knowledge Gaps

Despite its commercial use, the academic research landscape for α,α-dimethylphenethyl formate is notably sparse. A review of existing literature reveals that very few articles have been published specifically on this compound. foodb.cahmdb.ca Much of the available information comes from patent literature detailing its synthesis and from databases that compile chemical properties and classifications. google.com

A significant portion of the formal research available is a toxicologic and dermatologic review conducted to assess its safety as a fragrance ingredient. nih.gov This contrasts with the more extensive research available for other phenethyl esters, such as phenethyl acetate and Caffeic Acid Phenethyl Ester (CAPE), for which numerous studies on enzymatic synthesis, biological activities, and applications have been published. nih.govmdpi.comnih.govmdpi.com

The primary knowledge gap is the lack of fundamental academic studies on its synthesis, reaction mechanisms, and potential applications beyond the fragrance sector. While industrial synthesis methods exist, there is a deficiency in research on more sustainable or novel synthetic routes, such as the enzymatic esterification processes that have been successfully developed for similar compounds like phenethyl formate. mdpi.com Further exploration of its physicochemical properties and potential biological activities remains an open area for investigation.

Objectives and Scope of Academic Inquiry

Given the identified knowledge gaps, future academic inquiry into α,α-dimethylphenethyl formate should be directed toward several key objectives. A primary goal is the development and optimization of efficient and environmentally benign synthesis methods. This could involve exploring biocatalysis using lipases, mirroring the successful green synthesis of other phenethyl esters, which offers advantages over traditional chemical methods that may involve harsh conditions or produce more waste. mdpi.commdpi.com

Another objective is the comprehensive characterization of the compound's chemical and physical properties. While basic data is available, a deeper investigation into its spectroscopic data, thermal stability, and degradation pathways would be valuable for quality control and formulation stability in industrial applications. thegoodscentscompany.com

Finally, the scope of inquiry should extend to exploring new potential applications. While its role in fragrances is established, its structural similarity to other biologically active phenethyl derivatives suggests that its potential in medicinal or agricultural chemistry may be underexplored. ontosight.ai A systematic investigation into its biological properties could uncover new avenues for its use, expanding its significance in chemical science.

Properties

CAS No. |

10058-43-2 |

|---|---|

Molecular Formula |

C11H14O2 |

Molecular Weight |

178.23 g/mol |

IUPAC Name |

(2-methyl-1-phenylpropan-2-yl) formate |

InChI |

InChI=1S/C11H14O2/c1-11(2,13-9-12)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 |

InChI Key |

CFSCYYFRHIBXMS-UHFFFAOYSA-N |

SMILES |

CC(C)(CC1=CC=CC=C1)OC=O |

Canonical SMILES |

CC(C)(CC1=CC=CC=C1)OC=O |

density |

1.018-1.030 (20°) |

Other CAS No. |

10058-43-2 |

physical_description |

Colourless liquid; Dry, herbaceous, green, floral aroma |

solubility |

Soluble in mineral oil, most fixed oils and propylene glycol; insoluble in water Soluble (in ethanol) |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of α,α-Dimethylphenethyl formate (B1220265). By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete picture of the molecular skeleton can be assembled.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. The chemical shift (δ) of each nucleus is indicative of its electronic environment, while the splitting patterns in ¹H NMR reveal the number of neighboring protons, and integration gives the relative number of protons for each signal.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the methylene (B1212753) (-CH₂-) protons, the two equivalent methyl (-CH₃) groups, and the unique formate proton (-O-CH=O). The equivalence of the two methyl groups is a key indicator of the α,α-disubstituted structure and can be used to confirm isomeric purity.

The ¹³C NMR spectrum complements the proton data by showing a single resonance for each unique carbon atom. This includes separate signals for the formate carbonyl carbon, the quaternary carbon, the methylene carbon, the two equivalent methyl carbons, and the distinct carbons of the phenyl ring (ipso, ortho, meta, para).

Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Formate C-H | ~8.0 | Singlet |

| Phenyl C-H | ~7.2-7.4 | Multiplet |

| Methylene (-CH₂-) | ~2.9 | Singlet |

| Methyl (-CH₃) | ~1.5 | Singlet |

Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | ~160 |

| Phenyl C (quaternary) | ~135 |

| Phenyl C-H | ~126-130 |

| Quaternary C (α-carbon) | ~80 |

| Methylene (-CH₂-) | ~45 |

| Methyl (-CH₃) | ~25 |

Note: The data in the tables above are based on predictive models and established chemical shift ranges for similar functional groups. Actual experimental values may vary.

To further confirm the structural assignments from 1D NMR, two-dimensional (2D) techniques are employed. These experiments reveal correlations between different nuclei, providing definitive evidence of connectivity and spatial proximity.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For α,α-Dimethylphenethyl formate, COSY would be expected to show correlations between the aromatic protons on the phenyl ring. The lack of coupling for the methylene and methyl protons to other protons would result in singlet peaks, which is consistent with the proposed structure.

Heteronuclear Single Quantum Coherence (HSQC): This technique maps direct one-bond correlations between protons and the carbon atoms they are attached to. An HSQC spectrum would definitively link the proton signals of the methylene and methyl groups to their corresponding carbon signals in the ¹³C spectrum, confirming their assignments. It would also correlate the aromatic proton signals to their respective carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. This is particularly useful for identifying connections across quaternary carbons. For instance, HMBC would show correlations from the methyl protons to the quaternary α-carbon and the methylene carbon. It would also show a correlation from the formate proton to the quaternary α-carbon, confirming the ester linkage.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with very high accuracy. This is achieved by measuring the mass-to-charge ratio (m/z) to several decimal places, which allows for the calculation of a unique molecular formula.

ESI and APCI are soft ionization techniques that are commonly coupled with liquid chromatography (LC) to generate ions from the analyte molecule with minimal fragmentation. For α,α-Dimethylphenethyl formate (C₁₁H₁₄O₂), the expected exact mass of the neutral molecule is 178.0994 u. In positive ion mode HRMS, the protonated molecule [M+H]⁺ would be observed, with an expected m/z of 179.1072. The high accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion (e.g., the protonated molecule [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions are then analyzed to provide structural information. The fragmentation pattern is a unique fingerprint of the molecule.

For α,α-Dimethylphenethyl formate, a primary fragmentation pathway would likely involve the loss of the formate group or cleavage of the benzylic bond. Key predicted fragmentation patterns are outlined in the table below.

Predicted MS/MS Fragmentation Data for [C₁₁H₁₄O₂ + H]⁺

| Predicted m/z | Possible Fragment | Neutral Loss |

|---|---|---|

| 119.0861 | [C₉H₁₁]⁺ | HCOOH (Formic Acid) |

| 91.0548 | [C₇H₇]⁺ (Tropylium ion) | C₄H₈O₂ |

Note: The fragmentation data is based on predictive models from databases such as FooDB and is not from direct experimental observation of this specific compound. foodb.ca

Vibrational Spectroscopy for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FTIR spectrum of α,α-Dimethylphenethyl formate is expected to exhibit several key absorption bands that confirm its structure:

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the region of 1720-1740 cm⁻¹.

C-O Stretch: A distinct band corresponding to the stretching of the C-O single bond of the ester is anticipated in the 1150-1250 cm⁻¹ region.

Aromatic C-H Stretch: Absorption bands for the stretching of C-H bonds on the aromatic ring are typically found just above 3000 cm⁻¹.

Aromatic C=C Bending: Characteristic "fingerprint" bands for the benzene (B151609) ring are expected in the 1450-1600 cm⁻¹ region.

Aliphatic C-H Stretch: Bands corresponding to the C-H stretching of the methyl and methylene groups are expected just below 3000 cm⁻¹.

Expected Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Ester C=O | Stretch | 1720 - 1740 |

| Ester C-O | Stretch | 1150 - 1250 |

| Aromatic C-H | Stretch | > 3000 |

| Aromatic C=C | Bending | 1450 - 1600 |

| Aliphatic C-H | Stretch | < 3000 |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique that provides information about the functional groups and molecular structure of a compound by measuring the absorption of infrared radiation. The FTIR spectrum of alpha,alpha-Dimethylphenethyl formate is characterized by a series of absorption bands that correspond to the vibrational frequencies of its constituent bonds.

The most prominent feature in the FTIR spectrum of an ester is the carbonyl (C=O) stretching vibration, which for aromatic esters typically appears in the range of 1730-1715 cm⁻¹. spectroscopyonline.com This peak is expected to be strong and sharp. The presence of the aromatic ring in conjugation with the ester group can slightly lower this frequency compared to saturated esters.

Another key set of absorptions for esters are the C-O stretching vibrations. Aromatic esters generally exhibit two distinct C-O stretching bands: the C-C-O stretch, typically found between 1310 and 1250 cm⁻¹, and the O-C-C stretch, which is observed in the 1130 to 1100 cm⁻¹ region. spectroscopyonline.com These bands are usually strong and provide a characteristic "fingerprint" for the ester functionality.

The aromatic phenyl group gives rise to several characteristic bands. The C-H stretching vibrations of the aromatic ring are typically observed just above 3000 cm⁻¹ (around 3030-3100 cm⁻¹). The C=C stretching vibrations within the aromatic ring produce a series of medium to weak bands in the 1600-1450 cm⁻¹ region. Furthermore, C-H out-of-plane bending vibrations of the substituted benzene ring can be found in the 900-690 cm⁻¹ range, and the pattern of these bands can sometimes provide information about the substitution pattern on the ring.

The aliphatic portions of the molecule also contribute to the FTIR spectrum. The C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups are expected in the 2980-2850 cm⁻¹ region. Bending vibrations for these groups, such as scissoring and rocking, typically appear in the 1470-1365 cm⁻¹ range.

Predicted FTIR Spectral Data for alpha,alpha-Dimethylphenethyl formate

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3100-3000 | C-H Stretch | Aromatic | Medium to Weak |

| 2980-2850 | C-H Stretch | Aliphatic (CH₃, CH₂) | Medium to Strong |

| 1730-1715 | C=O Stretch | Ester (Formate) | Strong |

| 1600-1450 | C=C Stretch | Aromatic Ring | Medium to Weak |

| 1470-1365 | C-H Bend | Aliphatic (CH₃, CH₂) | Medium |

| 1310-1250 | C-C-O Stretch | Ester | Strong |

| 1130-1100 | O-C-C Stretch | Ester | Strong |

| 900-690 | C-H Out-of-plane Bend | Aromatic | Strong |

Raman Spectroscopy for Specific Bond Vibrations

Raman spectroscopy is a complementary vibrational spectroscopic technique that relies on the inelastic scattering of monochromatic light. wikipedia.org While FTIR spectroscopy is sensitive to changes in the dipole moment of a molecule, Raman spectroscopy is sensitive to changes in its polarizability. This often results in different vibrational modes being more prominent in Raman spectra compared to FTIR spectra.

For alpha,alpha-Dimethylphenethyl formate, the C=O stretching vibration of the ester group is also observable in the Raman spectrum, typically around 1740 cm⁻¹. researchgate.net However, the intensity of this band can vary. The symmetric vibrations of the aromatic ring, particularly the "ring breathing" mode around 1000 cm⁻¹, often produce a strong and sharp signal in Raman spectra. Aromatic C-H stretching vibrations also give rise to signals in the 3100-3000 cm⁻¹ region.

A key advantage of Raman spectroscopy is its sensitivity to non-polar bonds. Therefore, the C-C bonds of the aliphatic chain and the aromatic ring are expected to show distinct signals. The intensity of Raman lines for C-H bending and stretching vibrations in esters has been observed to increase with the size of the alkyl group. ias.ac.in

Predicted Raman Spectral Data for alpha,alpha-Dimethylphenethyl formate

| Raman Shift Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3100-3000 | C-H Stretch | Aromatic | Medium |

| 3000-2850 | C-H Stretch | Aliphatic (CH₃, CH₂) | Strong |

| 1740-1720 | C=O Stretch | Ester (Formate) | Medium |

| 1610-1580 | C=C Stretch | Aromatic Ring | Strong |

| 1000 (approx.) | Ring Breathing | Aromatic Ring | Strong |

| 800-600 | C-C Bending/Deformation | Aliphatic/Aromatic | Medium |

Other Advanced Spectroscopic Techniques for Complementary Structural Data

While FTIR and Raman spectroscopies provide valuable information about the functional groups and vibrational modes, a complete structural characterization of alpha,alpha-Dimethylphenethyl formate relies on the integration of data from other advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for determining the carbon-hydrogen framework of a molecule.

¹H NMR: Would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The aromatic protons would appear in the downfield region (typically 7.0-8.0 ppm). The formate proton (O=C-H) would be a distinct singlet further downfield. The methylene (CH₂) and methyl (CH₃) protons would appear in the upfield region, with their specific chemical shifts and splitting patterns revealing their neighboring groups.

¹³C NMR: Would show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the formate group would be found at the low-field end of the spectrum (around 160-170 ppm). The aromatic carbons would appear in the 120-140 ppm range, while the aliphatic carbons would be in the upfield region.

Mass Spectrometry (MS): This technique provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak in the mass spectrum would confirm the molecular formula (C₁₁H₁₄O₂). The fragmentation pattern would offer clues about the structure, with characteristic fragments arising from the loss of the formate group, the benzyl (B1604629) group, or other parts of the molecule.

By combining the data from these various spectroscopic methods, a detailed and unambiguous structural assignment for alpha,alpha-Dimethylphenethyl formate can be achieved.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. These ab initio (from the beginning) and Density Functional Theory (DFT) approaches solve the Schrödinger equation (or its simplified forms) to provide detailed information about molecular geometry, electronic distribution, and reactivity, without the need for experimental data. numberanalytics.com

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Properties (HOMO/LUMO Analysis, Electron Density Distributions)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.net It is particularly effective for determining the ground state geometry, which corresponds to the most stable three-dimensional arrangement of the atoms in a molecule. For alpha,alpha-Dimethylphenethyl formate (B1220265), DFT calculations would begin by optimizing the molecular geometry to find the lowest energy conformation. This involves calculating the forces on each atom and adjusting their positions until a stable structure is reached.

Once the optimized geometry is obtained, various electronic properties can be calculated. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.govirjweb.com A smaller gap generally suggests higher reactivity. nih.gov

For a molecule like alpha,alpha-Dimethylphenethyl formate, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, while the LUMO may be distributed over the carbonyl group of the formate ester. The electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, would further elucidate the reactive sites. nih.gov These maps use a color scale to show regions of negative potential (prone to electrophilic attack) and positive potential (prone to nucleophilic attack).

Illustrative DFT Data for a Phenylpropanoid Ester

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| EHOMO | -6.5 eV | Indicates electron-donating capability. |

| ELUMO | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 2.1 D | Measures the molecule's overall polarity. |

Ab Initio Methods for High-Accuracy Energetic Predictions

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data. numberanalytics.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate predictions of molecular energies and properties. While computationally more demanding than DFT, they are often used as a benchmark for energetic properties.

For alpha,alpha-Dimethylphenethyl formate, high-level ab initio calculations could be employed to accurately predict its heat of formation, bond dissociation energies, and the energy barriers for conformational changes (e.g., rotation around the C-C and C-O single bonds). This information is crucial for understanding the molecule's thermodynamic stability and how it might behave under different energy conditions. For instance, calculating the rotational energy barrier around the bond connecting the phenethyl group to the ester moiety would reveal the flexibility of the molecule and the relative stability of its different conformers.

Illustrative Ab Initio Energetic Data

| Property | Hypothetical Value (kJ/mol) | Computational Method | Relevance |

|---|---|---|---|

| Heat of Formation (ΔHf) | -350 | G4(MP2) | Thermodynamic stability of the molecule. |

| Rotational Barrier (C-O bond) | 25 | CCSD(T) | Conformational flexibility and isomerism. |

| Bond Dissociation Energy (Formate C-O) | 380 | CCSD(T) | Predicts the likelihood of ester hydrolysis. |

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. easychair.org By solving Newton's equations of motion, MD simulations can provide a detailed picture of a molecule's dynamic behavior, including conformational changes and interactions with its environment, such as solvent molecules or surfaces.

Solvent Effects on Molecular Conformation and Dynamics

The conformation and dynamics of a molecule can be significantly influenced by the solvent in which it is dissolved. easychair.org MD simulations are an ideal tool for exploring these effects. To study alpha,alpha-Dimethylphenethyl formate, a simulation would be set up with a single molecule (or a small number of molecules) placed in a box filled with explicit solvent molecules, such as water or an organic solvent like ethanol.

The simulation would track the trajectory of every atom over a period of nanoseconds or even microseconds. Analysis of these trajectories would reveal how the solvent molecules interact with different parts of the formate ester. For example, in water, hydrogen bonds would likely form with the carbonyl oxygen of the ester group, influencing its orientation. The nonpolar aromatic ring and dimethyl groups would likely be surrounded by a structured "cage" of water molecules. These interactions would, in turn, affect the conformational preferences of the molecule, such as the rotational freedom of its side chain. Such simulations are crucial for understanding the behavior of molecules in realistic environments. rsc.org

Simulation of Adsorption Phenomena and Surface Interactions

MD simulations are also widely used to model the adsorption of molecules onto surfaces. acs.org This is relevant for understanding how a compound like alpha,alpha-Dimethylphenethyl formate might interact with various materials, such as clays, polymers, or metal surfaces. In a typical simulation, a model surface is constructed, and the molecule of interest is placed near it, usually within a solvent environment.

The simulation would then show the process of the molecule approaching and interacting with the surface. The analysis would focus on identifying the preferred binding sites, the orientation of the molecule on the surface, and the strength of the adsorption. nih.gov For alpha,alpha-Dimethylphenethyl formate, one might expect the aromatic ring to interact favorably with hydrophobic surfaces through van der Waals forces, while the polar ester group could form specific interactions with charged or polar sites on a surface. acs.org The free energy of adsorption, a key thermodynamic parameter, can also be calculated from these simulations to quantify the binding affinity.

Theoretical Studies of Reaction Mechanisms and Transition State Analysis

Computational chemistry is an invaluable tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products, including the structures of any intermediates and transition states.

For alpha,alpha-Dimethylphenethyl formate, a key reaction of interest would be its hydrolysis—the cleavage of the ester bond by water. Theoretical studies, often using DFT, can be employed to model this reaction. The calculations would involve identifying the transition state, which is the highest energy point along the reaction coordinate. The structure of the transition state provides critical insights into how the bonds are broken and formed.

The energy of this transition state relative to the reactants gives the activation energy, which determines the reaction rate. For ester hydrolysis, two common mechanisms are acid-catalyzed and base-catalyzed pathways. Computational studies can model both to determine which is more favorable under different conditions. For instance, the reaction of a formate ester with a Grignard reagent to form a secondary alcohol is another process that can be mechanistically detailed through computational analysis. pearson.com Similarly, the unimolecular decomposition of formate esters has been a subject of theoretical investigation, revealing potential pathways and products under thermal conditions. researchgate.net

Illustrative Reaction Barrier Data for Ester Hydrolysis

| Reaction Pathway | Computational Method | Calculated Activation Energy (kJ/mol) | Key Finding |

|---|---|---|---|

| Neutral Hydrolysis | DFT (B3LYP/6-31G) | 120 | High energy barrier, suggesting a slow reaction. |

| Acid-Catalyzed Hydrolysis | DFT (B3LYP/6-31G) | 85 | Lower barrier indicates catalysis by acid. |

| Base-Catalyzed Hydrolysis | DFT (B3LYP/6-31G*) | 60 | Lowest barrier, indicating the most favorable pathway. |

Potential Energy Surface Mapping of Key Transformations

A potential energy surface (PES) is a fundamental concept in computational chemistry that maps the energy of a molecule as a function of its geometry. youtube.com By exploring the PES, chemists can identify stable isomers (local minima), transition states (saddle points), and the lowest energy pathways for chemical reactions. For α,α-Dimethylphenethyl formate, key transformations of interest would include hydrolysis, pyrolysis, and oxidation.

Hydrolysis: The hydrolysis of an ester like α,α-Dimethylphenethyl formate is a critical reaction, both in biological systems and in environmental degradation. Computational studies on the hydrolysis of simple esters like methyl formate have shown that the reaction can proceed through a stepwise mechanism involving a tetrahedral intermediate. researchgate.netresearchgate.net Mapping the PES for the hydrolysis of α,α-Dimethylphenethyl formate would involve calculating the energy of the system as the water molecule approaches the carbonyl carbon, forms the tetrahedral intermediate, and subsequent cleavage of the C-O bond to release α,α-dimethylphenethyl alcohol and formic acid. The calculations would typically be performed using quantum mechanical methods such as Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost. researchgate.net

Pyrolysis: The thermal decomposition (pyrolysis) of esters can proceed through various mechanisms, including concerted pathways and radical processes. For α,α-Dimethylphenethyl formate, a likely pathway is a concerted, six-membered ring transition state leading to the formation of 2-phenylpropene and formic acid. Computational investigation of the pyrolysis of analogous compounds like phenethyl phenyl ether has demonstrated the importance of considering multiple reactant conformers and their effects on product selectivity. nih.gov A PES map for this transformation would identify the transition state geometry and the associated activation energy, providing crucial information about the temperatures required for decomposition.

Below is a hypothetical data table illustrating the kind of energetic information that could be obtained from a PES mapping study for the hydrolysis of α,α-Dimethylphenethyl formate, based on methodologies applied to similar compounds.

| Transformation Step | Relative Energy (kcal/mol) | Key Geometric Parameters |

| Reactants (Ester + H₂O) | 0.0 | C=O bond length: 1.21 Å |

| Transition State 1 | +15.2 | Forming O-C bond: 1.85 Å |

| Tetrahedral Intermediate | -5.8 | C-O bond lengths: 1.40 Å, 1.42 Å |

| Transition State 2 | +12.5 | Breaking C-O bond: 1.90 Å |

| Products (Alcohol + Acid) | -2.1 | Separated molecules |

Prediction of Kinetic Parameters and Reaction Pathways

Beyond mapping the energetic landscape, computational chemistry can be used to predict kinetic parameters such as rate constants and activation energies. mdpi.com Transition State Theory (TST) is a common framework used for this purpose, which relates the rate of a reaction to the properties of the reactants and the transition state. nih.gov

For the esterification reaction, the reverse of hydrolysis, kinetic studies on similar systems have been performed. nih.govresearchgate.netjchr.org Computational models can complement these experimental studies by providing detailed mechanistic insights. For instance, the Langmuir-Hinshelwood model has been used to describe the kinetics of esterification reactions catalyzed by heterogeneous catalysts. mdpi.com

The atmospheric fate of α,α-Dimethylphenethyl formate, a volatile organic compound (VOC), is another area where kinetic predictions are vital. copernicus.orgmit.edu Its reaction with hydroxyl (•OH) radicals is likely a primary degradation pathway in the troposphere. Computational methods can be employed to calculate the rate constants for H-atom abstraction from different sites on the molecule or for •OH addition to the aromatic ring. The results of such calculations are crucial for atmospheric chemistry models that predict air quality and the formation of secondary organic aerosols. copernicus.org

A hypothetical table of predicted kinetic parameters for the atmospheric oxidation of α,α-Dimethylphenethyl formate is presented below.

| Reaction Pathway | Activation Energy (Ea) (kcal/mol) | Pre-exponential Factor (A) (cm³ molecule⁻¹ s⁻¹) | Rate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹) |

| H-abstraction from methyl group | 5.2 | 1.5 x 10⁻¹¹ | 2.1 x 10⁻¹² |

| H-abstraction from methylene (B1212753) group | 4.8 | 1.2 x 10⁻¹¹ | 2.8 x 10⁻¹² |

| •OH addition to aromatic ring | 1.5 | 2.0 x 10⁻¹¹ | 9.5 x 10⁻¹² |

"In Silico" Approaches for Chemical Fate and Transformation Prediction

"In silico" methods, which encompass a range of computational techniques, are increasingly used to predict the environmental fate and transformation of chemicals, offering a cost-effective and ethical alternative to extensive experimental testing. serdp-estcp.mil These approaches are particularly valuable for the vast number of chemicals in commerce for which limited experimental data exist. nih.gov

Predictive Modeling of Transformation Pathways

Predictive modeling of transformation pathways involves using computational tools to identify the likely degradation products of a chemical in various environmental compartments. researchgate.net For α,α-Dimethylphenethyl formate, this would include predicting its hydrolysis products, the products of its atmospheric oxidation, and its biodegradation pathways.

Software platforms have been developed that combine knowledge of common chemical reactions with computational algorithms to predict these pathways. frontiersin.org For example, for atmospheric degradation, models can predict the series of reactions that follow the initial attack by •OH radicals, leading to the formation of various oxygenated products. Similarly, for biodegradation, these systems use databases of known enzymatic reactions to predict how microorganisms might break down the molecule.

Quantitative Structure-Activity Relationships (QSARs) for Environmental Behavior

Quantitative Structure-Activity Relationships (QSARs) are mathematical models that relate the chemical structure of a molecule to its properties, including its environmental behavior. nih.gov These models are built by statistically analyzing a dataset of chemicals for which the property of interest (e.g., biodegradability, toxicity) is known. acs.orgimrpress.com

For α,α-Dimethylphenethyl formate, QSAR models could be used to predict a variety of important environmental parameters:

Biodegradability: The likelihood that the compound will be broken down by microorganisms is a key aspect of its environmental persistence. QSAR models for biodegradability often use molecular descriptors such as molecular weight, the number of specific functional groups (like ester groups), and topological indices. europa.eu Given its ester linkage, it is likely that α,α-Dimethylphenethyl formate would be predicted as being susceptible to biodegradation. mdpi.comru.nl

Ecotoxicity: QSAR models can also predict the toxicity of a substance to various aquatic organisms. nih.gov These predictions are crucial for assessing the potential environmental risk of a chemical.

Physicochemical Properties: Properties such as water solubility, octanol-water partition coefficient (Kow), and vapor pressure are fundamental to understanding a chemical's environmental distribution. QSAR models are widely used to estimate these properties. nih.gov

The table below provides an example of QSAR predictions for the environmental behavior of α,α-Dimethylphenethyl formate, based on its structural features and models developed for similar compounds.

| Predicted Property | QSAR Model Type | Predicted Value | Interpretation |

| Ready Biodegradability | Classification | Readily Biodegradable | Likely to be mineralized by microorganisms in the environment. |

| Fish Acute Toxicity (96h LC50) | Regression | 35 mg/L | Moderately toxic to fish. |

| Log Kow (Octanol-Water Partition) | Regression | 3.2 | Moderate potential for bioaccumulation. |

| Water Solubility | Regression | 150 mg/L | Sparingly soluble in water. |

It is important to note that all "in silico" predictions, including those from QSAR models, are associated with a degree of uncertainty and should ideally be validated with experimental data whenever possible. nih.gov

Chemical Transformations and Reaction Kinetics

Hydrolysis Pathways and Ester Cleavage Mechanisms

The hydrolysis of alpha,alpha-Dimethylphenethyl formate (B1220265), the cleavage of the ester bond by water, can be catalyzed by both acids and bases, and also proceeds at a measurable rate in neutral conditions. The general reaction results in the formation of formic acid and alpha,alpha-dimethylphenethyl alcohol.

Due to the tertiary nature of the alcohol moiety, the hydrolysis of alpha,alpha-Dimethylphenethyl formate can proceed through mechanisms involving either acyl-oxygen cleavage (AAC) or alkyl-oxygen cleavage (AAL). The significant steric hindrance and the stability of the potential tertiary carbocation intermediate (the alpha,alpha-dimethylphenethyl cation) play crucial roles in determining the predominant pathway under different pH conditions.

In acidic solutions, the hydrolysis of esters can occur via two primary mechanisms: AAC2 (bimolecular acyl-oxygen cleavage) and AAL1 (unimolecular alkyl-oxygen cleavage). For esters of tertiary alcohols like alpha,alpha-Dimethylphenethyl formate, the AAL1 mechanism, involving the formation of a stable tertiary carbocation intermediate, is often favored. However, studies on the analogous tert-butyl formate have shown that both pathways can be operative.

Kinetic studies on tert-butyl formate, a close structural analog, provide valuable insight into the expected behavior of alpha,alpha-Dimethylphenethyl formate. The hydrolysis of t-butyl formate in aqueous acid has been shown to proceed via both AAL1 and AAC2 mechanisms, with the contribution of alkyl-oxygen fission increasing with temperature. publish.csiro.au For tert-butyl formate, the rate constant for the acid-catalyzed pathway (kA) has been determined to be (2.7 ± 0.5) × 10-3 M-1s-1 at 22°C. oup.comusgs.gov

The activation energy for the acid-catalyzed hydrolysis of tert-butyl formate is approximately 59 ± 4 kJ/mol. oup.comusgs.gov It is reasonable to expect a similar kinetic profile for alpha,alpha-Dimethylphenethyl formate, with the rate of hydrolysis being directly proportional to the concentration of both the ester and the acid catalyst.

Table 1: Comparative Kinetic Data for Acid-Catalyzed Hydrolysis of Tertiary Alkyl Formates at 22°C (by analogy)

| Compound | Rate Constant (k_A, M⁻¹s⁻¹) | Activation Energy (E_a, kJ/mol) |

|---|---|---|

| tert-Butyl Formate | (2.7 ± 0.5) × 10⁻³ | 59 ± 4 |

Data for tert-Butyl Formate from existing research. oup.comusgs.gov Data for alpha,alpha-Dimethylphenethyl Formate is an estimation based on structural similarity.

Under basic conditions, ester hydrolysis typically proceeds through a bimolecular nucleophilic acyl substitution mechanism (BAC2). This involves the attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. For sterically hindered esters like alpha,alpha-Dimethylphenethyl formate, the rate of this reaction is expected to be significantly slower compared to less hindered esters due to the difficulty of the nucleophile in accessing the reaction center.

Kinetic data for the base-catalyzed hydrolysis of tert-butyl formate shows a second-order rate constant (kB) of 1.7 ± 0.3 M-1s-1 at 22°C. oup.comusgs.gov The activation energy for this process is reported to be 88 ± 11 kJ/mol, which is higher than that for the acid-catalyzed pathway, reflecting the greater energy barrier for the nucleophilic attack on the sterically hindered carbonyl group. oup.comusgs.gov

Table 2: Comparative Kinetic Data for Base-Catalyzed Hydrolysis of Tertiary Alkyl Formates at 22°C (by analogy)

| Compound | Rate Constant (k_B, M⁻¹s⁻¹) | Activation Energy (E_a, kJ/mol) |

|---|---|---|

| tert-Butyl Formate | 1.7 ± 0.3 | 88 ± 11 |

Data for tert-Butyl Formate from existing research. oup.comusgs.gov Data for alpha,alpha-Dimethylphenethyl Formate is an estimation based on structural similarity.

The hydrolytic stability of alpha,alpha-Dimethylphenethyl formate is significantly influenced by environmental factors such as pH and temperature. At neutral pH (approximately 5 to 7), the hydrolysis is dominated by the neutral pathway (reaction with water), which is considerably slower than the acid- or base-catalyzed pathways. For tert-butyl formate, the rate constant for neutral hydrolysis (kN) is (1.0 ± 0.2) × 10-6 s-1 at 22°C, corresponding to a half-life of about 5 days. oup.comusgs.gov

The rate of hydrolysis increases significantly at both lower and higher pH values. For instance, the half-life of tert-butyl formate at pH 2 and 4°C is about 6 hours, while at pH 11 and 22°C, it is only 8 minutes. oup.comusgs.gov Temperature also plays a crucial role, with the rate of hydrolysis increasing with temperature, as indicated by the positive activation energies for all three hydrolysis pathways. The choice of solvent can also affect the rate of hydrolysis, with polar protic solvents generally facilitating the reaction.

Oxidation and Reduction Pathways

The alpha,alpha-Dimethylphenethyl formate molecule possesses a tertiary benzylic carbon which is a primary site for oxidative attack, particularly through radical-mediated mechanisms. The formate ester group is generally more resistant to oxidation but can undergo transformation under certain conditions. Reduction of the formate group is also chemically feasible but typically requires strong reducing agents.

The oxidation of alpha,alpha-Dimethylphenethyl formate is expected to proceed via a radical chain mechanism analogous to that of cumene (B47948) (isopropylbenzene). The process is initiated by the abstraction of the tertiary benzylic hydrogen atom by a radical species, leading to the formation of a resonance-stabilized tertiary benzylic radical.

This benzylic radical can then react with molecular oxygen in a propagation step to form a peroxyl radical. The peroxyl radical can subsequently abstract a hydrogen atom from another molecule of alpha,alpha-Dimethylphenethyl formate to yield a hydroperoxide and a new benzylic radical, thus continuing the chain reaction.

The stability of the tertiary benzylic radical is a key factor driving this reaction pathway. The primary stable intermediate expected from this process is alpha,alpha-dimethylphenethyl formyl hydroperoxide. The fate of the formate group during this oxidation is not well-documented for this specific structure, but it is plausible that it remains intact during the initial stages of radical attack at the benzylic position.

The primary stable oxidation product anticipated from the radical-mediated oxidation of alpha,alpha-Dimethylphenethyl formate is the corresponding hydroperoxide. This intermediate can then undergo further reactions, such as decomposition, to yield other stable products.

By analogy with the cumene hydroperoxide process, acid-catalyzed rearrangement of the hydroperoxide intermediate would be expected to lead to cleavage of the molecule. This could potentially yield phenol, acetone (B3395972), and derivatives of formic acid. Other potential stable oxidation products could include acetophenone, formed from the cleavage of the C-C bond adjacent to the phenyl ring, and 2-phenyl-2-propanol (B165765) (alpha,alpha-dimethylphenethyl alcohol) and formic acid from the decomposition of the hydroperoxide without rearrangement. Without specific experimental studies on alpha,alpha-Dimethylphenethyl formate, the exact distribution of these products remains speculative.

Photochemical Transformations and Photodegradation Mechanisms

Detailed experimental studies on the photochemical transformations and photodegradation of alpha,alpha-dimethylphenethyl formate have not been found in the public scientific literature. The behavior of an organic molecule upon exposure to light is governed by its ability to absorb photons and the subsequent chemical pathways available to it in its electronically excited state.

For a photochemical reaction to occur, a molecule must first absorb light, a principle known as the Grotthuss-Draper law. The alpha,alpha-dimethylphenethyl formate molecule contains two primary chromophores—the phenyl group and the formate ester group. The phenyl group is expected to exhibit characteristic absorption bands in the ultraviolet (UV) region, typically around 254-260 nm, arising from π → π* electronic transitions.

Upon absorption of a photon, the molecule is promoted from its ground state (S₀) to an electronically excited singlet state (S₁). From this state, several processes can occur:

Fluorescence: Radiative decay back to the ground state.

Internal Conversion: Non-radiative decay to the ground state.

Intersystem Crossing: Transition to a triplet excited state (T₁).

The specific efficiencies of these pathways (i.e., quantum yields) for alpha,alpha-dimethylphenethyl formate are not documented. The chemistry of the excited state would determine the subsequent reaction pathways, but without experimental or computational studies, the nature of the key excited states (e.g., nπ* vs. ππ*) and their reactivities remain speculative for this specific compound.

In the absence of specific studies, potential photo-induced reactions can be postulated based on the behavior of other aromatic esters and carbonyl compounds.

Photo-cleavage (Norrish-Type Reactions): Esters can undergo cleavage reactions from their excited states. For alpha,alpha-dimethylphenethyl formate, a Norrish Type I cleavage could potentially occur, involving the homolytic cleavage of the C-O bond adjacent to the carbonyl group, which would generate an alpha,alpha-dimethylphenethyl radical and a formyl radical. A Norrish Type II reaction is not possible due to the lack of an accessible gamma-hydrogen on the alcohol portion of the ester.

Photo-Fries Rearrangement: Aromatic esters can sometimes undergo a photo-Fries rearrangement, where the acyl group migrates from the ester oxygen to the aromatic ring, typically forming ortho- and para-substituted hydroxyketones. However, this reaction is more common for phenyl esters where the ester oxygen is directly attached to the ring. Its applicability to a phenethyl ester is less certain and would require specific investigation.

It must be emphasized that these are hypothetical pathways. No published research confirms whether alpha,alpha-dimethylphenethyl formate undergoes these or any other photochemical reactions, nor are there any data on the products or quantum yields of such processes.

Mechanistic Studies of Thermal Decomposition

No specific mechanistic studies detailing the thermal decomposition of alpha,alpha-dimethylphenethyl formate were found in the available scientific literature. The thermal stability and decomposition pathways of a compound are critical for understanding its behavior at elevated temperatures.

For related tertiary alkyl formates, a common thermal decomposition pathway is ester pyrolysis, which typically proceeds through a concerted, unimolecular elimination reaction involving a cyclic transition state. For alpha,alpha-dimethylphenethyl formate, this pathway would lead to the formation of 2-phenylpropene and formic acid.

The proposed mechanism is outlined below:

The molecule adopts a conformation where the formate hydrogen is proximate to the beta-hydrogen on the phenyl-bearing carbon.

A six-membered cyclic transition state is formed.

This leads to the synchronous cleavage of the C-O bond and the beta-C-H bond, with the formation of a C=C double bond and formic acid.

Alternative decomposition pathways, such as radical chain mechanisms involving homolytic bond cleavage, could also occur at higher temperatures. However, without experimental data such as activation energies, reaction kinetics, or product analysis, the actual mechanism and the temperature at which decomposition occurs remain undetermined for this specific compound.

Biological and Environmental Degradation Pathways

Enzymatic Biotransformation Mechanisms

The initial and most critical step in the biotransformation of alpha,alpha-Dimethylphenethyl formate (B1220265) is the cleavage of its ester bond. This reaction is typically catalyzed by a class of enzymes known as esterases.

Esterases (EC 3.1.1.1) are ubiquitous enzymes found in animals, plants, and microorganisms that catalyze the hydrolysis of esters into their constituent alcohol and carboxylic acid. nih.gov In the case of alpha,alpha-Dimethylphenethyl formate, this enzymatic hydrolysis would yield alpha,alpha-dimethylphenethyl alcohol and formic acid.

The susceptibility of the ester bond in alpha,alpha-Dimethylphenethyl formate to enzymatic hydrolysis is therefore highly probable. The rate of this hydrolysis would be dependent on various factors, including the specific type of esterase, its concentration, temperature, and pH.

The interaction between an esterase and its substrate at the molecular level is crucial for catalysis. The active site of a typical lipase, for example, contains a catalytic triad, often composed of serine, histidine, and aspartate or glutamate residues. The proposed mechanism for the lipase-catalyzed synthesis of phenethyl formate involves the serine hydroxyl group of the enzyme's active site reacting with the carboxylic acid (formic acid) to form an acyl-enzyme complex. mdpi.com Subsequently, the alcohol (phenethyl alcohol) attacks this complex, leading to the formation of the ester and regeneration of the enzyme. mdpi.com Hydrolysis would follow the reverse of this mechanism, with a water molecule attacking the acyl-enzyme intermediate.

For alpha,alpha-Dimethylphenethyl formate, the bulky dimethyl-substituted alpha-carbon of the phenethyl moiety could introduce steric hindrance, potentially influencing the binding affinity and catalytic efficiency of certain esterases. The stereoselectivity of the enzyme would also be a factor if the substrate were chiral, although alpha,alpha-Dimethylphenethyl formate itself is achiral. The binding pocket of the enzyme must be able to accommodate the phenyl group and the alkyl substitution to allow for the proper orientation of the ester bond for nucleophilic attack by the catalytic serine residue. The specificity of different esterases for the alcohol moiety of esters is an area of ongoing research, with the potential to develop enzymes targeted for specific substrates. nih.gov

The primary metabolites resulting from the complete enzymatic hydrolysis of alpha,alpha-Dimethylphenethyl formate would be:

alpha,alpha-Dimethylphenethyl alcohol

Formic acid

These initial metabolites would then be available for further microbial degradation. The identification of these products is a critical first step in elucidating the complete degradation pathway. In studies of similar compounds, such as the biotransformation of 1-phenylethyl acetate (B1210297), the corresponding alcohol (1-phenylethanol) is a key identified product. nih.gov Similarly, in the degradation of dimethyl phthalate, mono-methyl phthalate and phthalic acid are observed as intermediates. researchgate.net

| Substrate | Enzyme Type | Primary Metabolites |

| alpha,alpha-Dimethylphenethyl formate | Esterase / Lipase | alpha,alpha-Dimethylphenethyl alcohol, Formic acid |

Microbial Degradation and Biogeochemical Cycling

Following the initial enzymatic hydrolysis, the resulting metabolites, alpha,alpha-dimethylphenethyl alcohol and formic acid, can be utilized by various microorganisms as carbon and energy sources, leading to their complete mineralization.

Specific data on the biodegradation kinetics of alpha,alpha-Dimethylphenethyl formate in microbial consortia are not available. However, the degradation of related aromatic compounds has been studied. For example, the biodegradation of dimethylphenols by mixed bacterial cultures has been investigated, showing that the degradation rates and pathways are dependent on the specific isomers and the catabolic capabilities of the microbial strains present. nih.gov The persistence of contaminants of emerging concern is influenced by their biodegradability, and microbial consortia in environments like wastewater treatment plants have been shown to degrade a variety of xenobiotic compounds. frontiersin.org

The kinetics of biodegradation are typically influenced by factors such as the concentration of the substrate, the density and composition of the microbial population, temperature, pH, and the availability of other nutrients. The degradation of alpha,alpha-Dimethylphenethyl formate would likely follow a period of acclimation by the microbial community, during which the necessary enzymes for its breakdown are induced.

The microbial metabolic pathways for the degradation of alpha,alpha-dimethylphenethyl alcohol, the primary aromatic metabolite, would likely involve oxidative processes to break down the aromatic ring. While specific pathways for this compound have not been elucidated, potential routes can be inferred from the degradation of other phenylpropanoids and substituted phenols. wikipedia.orgwikipedia.orgnih.gov

α-oxidation, β-oxidation, and ω-oxidation are generally associated with the degradation of fatty acids. However, oxidative pathways are central to the breakdown of the alkyl side chain of aromatic compounds. For the alpha,alpha-dimethylphenethyl alcohol, initial oxidation of the alcohol group could occur, followed by reactions that modify the side chain.

The degradation of the aromatic ring itself typically proceeds through the formation of central intermediates like catechol or protocatechuate, which are then cleaved by dioxygenase enzymes. For instance, the degradation of 3-phenylpropanoic acid in E. coli is initiated by a dioxygenase attack on the aromatic ring. nih.gov Similarly, the biodegradation of dimethylphenols involves ring-cleavage pathways. nih.gov

The formic acid produced from the initial hydrolysis is a simple one-carbon compound that is readily metabolized by many microorganisms through various pathways, ultimately being converted to carbon dioxide and water.

The complete mineralization of alpha,alpha-Dimethylphenethyl formate by a microbial consortium would likely involve a multi-step process, as summarized in the table below.

| Metabolic Stage | Compound | Potential Process | Resulting Products |

| Initial Hydrolysis | alpha,alpha-Dimethylphenethyl formate | Esterase Activity | alpha,alpha-Dimethylphenethyl alcohol + Formic acid |

| Side-Chain Oxidation | alpha,alpha-Dimethylphenethyl alcohol | Alcohol Dehydrogenase, etc. | Various oxidized intermediates |

| Aromatic Ring Cleavage | Oxidized aromatic intermediates | Dioxygenase enzymes | Aliphatic acids |

| Central Metabolism | Aliphatic acids and Formic acid | TCA cycle, etc. | CO2 + H2O |

Lack of Scientific Data Precludes In-Depth Analysis of α,α-Dimethylphenethyl Formate's Environmental Fate

A thorough review of available scientific literature reveals a significant gap in the understanding of the environmental degradation and persistence of the chemical compound α,α-Dimethylphenethyl formate. Despite its recognized existence as a phenylpropane, a class of organic compounds, there is a notable absence of published research detailing its biological and environmental breakdown pathways.

Initial searches for microbial degradation products, environmental persistence, and abiotic transformation of α,α-Dimethylphenethyl formate did not yield any specific studies. This scarcity of information is highlighted by chemical databases, which note that very few articles have been published on this particular compound.

Consequently, it is not possible to provide a detailed analysis or construct data tables concerning its microbial degradation products or its persistence and transformation in aquatic and terrestrial environments. The scientific community has yet to publish research on the interactions of α,α-Dimethylphenethyl formate with environmental constituents such as humic substances or minerals.

While general principles of environmental persistence and degradation of organic pollutants are well-established, applying these concepts specifically to α,α-Dimethylphenethyl formate without experimental data would be speculative and would not meet the standards of a scientifically accurate report. Further research is required to elucidate the environmental behavior of this compound.

Advanced Analytical Methodologies for Environmental and Biological Research

Development of Highly Sensitive Chromatographic Methods for Trace Analysis

Trace analysis of alpha,alpha-Dimethylphenethyl formate (B1220265), particularly in complex samples such as river water or blood plasma, requires methodologies that offer both high sensitivity and selectivity to distinguish the analyte from matrix interferences. Chromatographic techniques coupled with mass spectrometry are the gold standard for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products

Given its volatility, gas chromatography-mass spectrometry (GC-MS) is the most suitable and widely applied technique for the analysis of alpha,alpha-Dimethylphenethyl formate. gcms.czmn-net.com The method involves separating the compound from other components in a sample based on its boiling point and interaction with a stationary phase within a capillary column, followed by detection and identification using a mass spectrometer. perfumersworld.com

For trace-level detection in environmental and biological samples, sample preparation is a critical step to extract and concentrate the analyte. Headspace solid-phase microextraction (HS-SPME) is a common solvent-free technique used for VOCs. wiley.com In this approach, a fused-silica fiber coated with a sorbent material is exposed to the headspace above the sample (e.g., a water sample or vial containing a biological fluid). Volatile compounds, including alpha,alpha-Dimethylphenethyl formate, partition from the sample matrix into the headspace and are adsorbed onto the fiber. The fiber is then retracted and inserted into the hot inlet of the GC, where the analytes are thermally desorbed onto the analytical column. nih.gov

The mass spectrometer typically operates in electron ionization (EI) mode, which generates a reproducible fragmentation pattern for alpha,alpha-Dimethylphenethyl formate. This mass spectrum serves as a chemical fingerprint, allowing for confident identification by comparison to a spectral library. For quantification, selected ion monitoring (SIM) is often employed, where the mass spectrometer is set to detect only specific fragment ions characteristic of the target compound, thereby increasing sensitivity and reducing background noise.

Below are typical, hypothetical GC-MS parameters that could be optimized for the analysis of alpha,alpha-Dimethylphenethyl formate.

| Parameter | Value/Condition |

| Sample Prep | Headspace Solid-Phase Microextraction (HS-SPME) |

| Fiber Coating | Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) |

| Extraction Time | 30 min |

| Extraction Temp | 60°C |

| GC System | Agilent 7890B or equivalent |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Inlet Temperature | 250°C (Splitless mode) |

| Carrier Gas | Helium, 1.2 mL/min constant flow |

| Oven Program | 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min |

| MS System | Agilent 5977A or equivalent |

| Ion Source | Electron Ionization (EI) at 70 eV |

| Source Temp | 230°C |

| Quadrupole Temp | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Quantifier Ion | Hypothetical m/z |

| Qualifier Ions | Hypothetical m/z |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Species

While GC-MS is the primary choice for volatile compounds like alpha,alpha-Dimethylphenethyl formate, liquid chromatography-mass spectrometry (LC-MS) can be a complementary technique, particularly for analyzing samples in aqueous matrices where direct injection may be desired. chimia.chresearchgate.net LC-MS is generally better suited for non-volatile and thermally labile compounds. mdpi.com However, with appropriate chromatographic conditions, it can be applied to some semi-volatile compounds.

For an LC-MS analysis of alpha,alpha-Dimethylphenethyl formate, reversed-phase chromatography would likely be used, separating compounds based on their hydrophobicity. An electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source would be required to ionize the molecule before it enters the mass spectrometer. ESI is generally less effective for non-polar, volatile molecules, making APCI a more probable choice.

The primary advantage of LC-MS in this context would be the potential for high-throughput analysis of water samples with minimal preparation, avoiding the thermal stress of a GC inlet which could potentially degrade other less stable compounds in the sample. chimia.ch However, achieving the same level of sensitivity as a dedicated GC-MS method with SPME would be a significant challenge.

Hyphenated Spectroscopic Techniques for Complex Mixture Characterization

When analyzing complex environmental or biological samples, advanced hyphenated techniques are necessary to achieve the required level of specificity and to identify unknown transformation products or metabolites.

LC-HRMS/MS for Metabolite Identification in Biological Samples

Should alpha,alpha-Dimethylphenethyl formate be absorbed by an organism, it would likely undergo metabolic transformation. The identification of these metabolites is crucial for exposure assessment and understanding the compound's biological fate. Liquid chromatography coupled with high-resolution tandem mass spectrometry (LC-HRMS/MS) is a powerful tool for this purpose. nih.govyoutube.com While no specific metabolites of alpha,alpha-Dimethylphenethyl formate have been documented in scientific literature, a hypothetical workflow can be described.

A typical untargeted metabolomics study would involve collecting biological samples (e.g., urine, plasma) from an exposed individual and a control group. nih.gov After extraction, the samples are analyzed by LC-HRMS/MS. The high-resolution mass spectrometer (such as an Orbitrap or TOF instrument) measures the mass-to-charge ratio (m/z) of ions with very high accuracy, allowing for the determination of elemental formulas for parent ions and their fragments.

Data analysis software would then be used to compare the datasets from exposed and control groups to find features (ions with a unique m/z and retention time) that are present only or at significantly higher levels in the exposed samples. Based on the structure of alpha,alpha-Dimethylphenethyl formate, potential metabolic transformations could include:

Hydrolysis: Cleavage of the ester bond to form formic acid and alpha,alpha-dimethylphenethyl alcohol.

Oxidation: Hydroxylation of the aromatic ring or alkyl side chain.

Conjugation: Phase II reactions where the parent molecule or its Phase I metabolites are conjugated with endogenous molecules like glucuronic acid or sulfate (B86663) to increase water solubility and facilitate excretion.

The MS/MS fragmentation patterns of the detected features would be used to elucidate their structures and confirm their relationship to the parent compound.

GCxGC-MS for Enhanced Separation and Detection of Isomers

Comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry offers a significant increase in separation power compared to conventional one-dimensional GC. unito.itnemc.us This is particularly valuable for analyzing highly complex samples, such as urban air, wastewater effluent, or biological extracts, where hundreds or thousands of different compounds may be present. mdpi.com

In a GCxGC system, the effluent from a primary analytical column is passed through a modulator, which traps, focuses, and re-injects small fractions of the eluate onto a second, shorter column with a different stationary phase. This results in a two-dimensional separation, where compounds are differentiated based on their properties on two orthogonal columns. The resulting chromatogram is a 2D plot with significantly higher peak capacity, allowing for the separation of compounds that would co-elute in a 1D system. nemc.us

While there is no specific indication that isomers of alpha,alpha-Dimethylphenethyl formate are a major analytical challenge, the enhanced separation of GCxGC-MS would be invaluable in separating it from structurally similar compounds or matrix interferences in complex samples, leading to more accurate identification and quantification. unito.it

Method Validation and Quality Control in Environmental and Biological Matrices

To ensure that analytical data are reliable and fit for purpose, any method developed for the analysis of alpha,alpha-Dimethylphenethyl formate must be thoroughly validated. bohrium.comannualreviews.org Method validation establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical application. Quality control (QC) involves the routine procedures used to ensure that the method remains in a state of control during its application to real-world samples. nih.gov

Key validation parameters include:

Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

Linearity and Range: The concentration range over which the instrument response is directly proportional to the analyte concentration.

Accuracy (Recovery): The closeness of the measured value to the true value, often assessed by analyzing spiked samples at different concentrations.

Precision (Repeatability and Reproducibility): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

Matrix Effects: The influence of sample components other than the analyte on the measurement of the analyte. researchgate.net

The following table presents hypothetical, yet typical, acceptance criteria for the validation of a trace analysis method for alpha,alpha-Dimethylphenethyl formate in an environmental water matrix using SPME-GC-MS.

| Validation Parameter | Acceptance Criteria |

| Linearity (R²) | > 0.995 |

| Accuracy (Recovery) | 70 - 120% |

| Precision (RSD%) | < 15% |

| LOD (ng/L) | < 1 |

| LOQ (ng/L) | < 5 |

| Matrix Effect (%) | 80 - 120% |

For ongoing quality control, each analytical batch would typically include a method blank, a laboratory control sample (LCS), a matrix spike, and a matrix spike duplicate to monitor for contamination, accuracy, and precision.

Future Research Directions and Interdisciplinary Prospects

Integration of Experimental and Computational Approaches for Predictive Modeling

The future investigation of α,α-Dimethylphenethyl formate (B1220265) would greatly benefit from a synergistic approach that combines experimental data with computational modeling. Predictive models are instrumental in forecasting the physicochemical properties, reactivity, and potential biological activity of molecules, thereby accelerating research and development while minimizing resource expenditure.

Computational chemistry offers a powerful toolkit for elucidating the properties of α,α-Dimethylphenethyl formate. energy.gov Density Functional Theory (DFT) calculations, for instance, can be employed to determine optimized molecular geometry, electronic structure, and vibrational frequencies. nih.gov Such calculations provide foundational data for predicting reactivity and spectroscopic characteristics. Molecular dynamics simulations could further illuminate the conformational flexibility of the molecule and its interactions with various solvents or biological macromolecules.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models represent another promising avenue. nih.govnih.gov By compiling experimental data on a series of related formate esters, it would be possible to develop models that correlate structural descriptors with specific activities or properties. For flavor and fragrance applications, QSAR models could predict sensory attributes like odor thresholds based on molecular parameters. researchgate.net For environmental assessments, such models could predict toxicity or biodegradability. nih.gov The development of these predictive tools is crucial for efficiently screening new derivatives and understanding the key structural features that govern their behavior. nih.govmdpi.com

Table 1: Potential Computational Approaches for α,α-Dimethylphenethyl Formate Research

| Computational Method | Predicted Properties | Potential Application |

|---|---|---|

| Density Functional Theory (DFT) | Molecular geometry, electronic structure, reaction energies | Predicting reactivity, spectroscopic analysis |

| Molecular Dynamics (MD) | Conformational analysis, solvent interactions | Understanding behavior in different media |

| QSAR/QSPR | Biological activity, toxicity, sensory properties | High-throughput screening, risk assessment |

Exploration of Structure-Reactivity Relationships within the α,α-Dimethylphenethyl Formate Class

The chemical reactivity of α,α-Dimethylphenethyl formate is dictated by the interplay of its constituent parts: the formate ester group, the phenethyl backbone, and the sterically demanding α,α-dimethyl substitution. A systematic exploration of structure-reactivity relationships within this class of compounds would provide invaluable insights.

The hydrolysis of the formate ester is a key reaction to consider. Due to the tertiary nature of the alcohol moiety, the ester is sterically hindered, which is expected to significantly impact the rate of both acid- and base-catalyzed hydrolysis compared to less substituted analogues. arkat-usa.orgresearchgate.netacs.org Comparative kinetic studies with related esters, such as phenethyl formate or α-methylphenethyl formate, would quantify the steric hindrance effect of the gem-dimethyl group on the accessibility of the carbonyl carbon to nucleophiles. jcsp.org.pk

Furthermore, substitutions on the aromatic ring would offer another dimension for studying electronic effects on reactivity. mdpi.com Introducing electron-donating or electron-withdrawing groups at the ortho, meta, or para positions of the phenyl ring could modulate the stability of reaction intermediates and transition states. For example, electron-withdrawing groups might enhance the electrophilicity of the carbonyl carbon, potentially increasing the rate of nucleophilic attack, though this effect would be weighed against the dominant steric factors. A Hammett analysis of a series of substituted α,α-dimethylphenethyl formates could systematically dissect these electronic influences. nih.gov Such studies are fundamental to predicting the stability of these compounds under various conditions and for designing derivatives with tailored reactivity. biomolther.orgnih.govresearchgate.net

Potential for Enzyme Engineering Based on Substrate Interaction Insights

The steric hindrance of α,α-Dimethylphenethyl formate presents a challenge not only for chemical synthesis and hydrolysis but also for enzymatic transformations. scielo.br However, the ability of certain enzymes, particularly lipases, to accommodate bulky substrates opens up exciting possibilities for biocatalysis and enzyme engineering. d-nb.inforesearchgate.netresearchgate.net

Research has shown that some lipases, such as Lipase A from Candida antarctica (CALA), are capable of catalyzing reactions involving tertiary alcohols. google.com The synthesis of α,α-Dimethylphenethyl formate could potentially be achieved via lipase-catalyzed esterification of α,α-dimethylphenethyl alcohol with a suitable formate donor. mdpi.comresearchgate.netmdpi.com Initial screening of various commercially available lipases and esterases would be a logical first step to identify enzymes with native activity towards this sterically demanding substrate.

Once a candidate enzyme is identified, its performance could be enhanced through protein engineering. Insights into the three-dimensional structure of the enzyme's active site, obtained through X-ray crystallography or homology modeling, would be crucial. Docking simulations of α,α-Dimethylphenethyl formate within the active site could reveal key amino acid residues that either facilitate or hinder substrate binding and catalysis. Site-directed mutagenesis could then be employed to modify these residues, for instance, by replacing bulky amino acids with smaller ones to enlarge the substrate-binding pocket, thereby improving catalytic efficiency. This approach has been successfully used to improve the activity of enzymes towards other challenging substrates.

Table 2: Research Steps in Enzyme Engineering for α,α-Dimethylphenethyl Formate

| Step | Methodology | Objective |

|---|---|---|

| 1. Enzyme Screening | Activity assays with various lipases and esterases | Identify biocatalysts with native activity |

| 2. Structural Analysis | Homology modeling, molecular docking | Understand substrate-enzyme interactions |

| 3. Protein Engineering | Site-directed mutagenesis | Enhance catalytic efficiency and substrate specificity |

| 4. Process Optimization | Varying reaction parameters (solvent, temperature) | Maximize conversion yield for synthesis/hydrolysis |

Role in Environmental Chemical Science and Degradation Research Methodologies

As with many synthetic compounds, particularly those used as fragrance ingredients, understanding the environmental fate of α,α-Dimethylphenethyl formate is of significant importance. researchgate.netdamiva.comenvynature.orgewg.orgwomensvoices.org Research in this area would focus on its persistence, mobility, and degradation pathways in various environmental compartments.

The biodegradation of aromatic compounds is a key area of environmental research. mdpi.comnih.govnih.gov Studies on the microbial degradation of α,α-Dimethylphenethyl formate would be essential. Standardized biodegradability tests, such as those prescribed by the Organisation for Economic Co-operation and Development (OECD), could be conducted using activated sludge from wastewater treatment plants. Such studies would determine the extent and rate of its mineralization. Identifying the microbial consortia or specific bacterial strains capable of degrading this compound would be a subsequent step, potentially leading to the elucidation of the metabolic pathways involved. It is plausible that initial steps would involve enzymatic hydrolysis of the ester bond, followed by degradation of the resulting α,α-dimethylphenethyl alcohol and formic acid. researchgate.net

Furthermore, the potential for bioaccumulation could be assessed based on its physicochemical properties, such as its octanol-water partition coefficient (LogP). Computational tools can provide an initial estimate of this value, which can then be confirmed experimentally. Advanced analytical techniques, including liquid chromatography-mass spectrometry (LC-MS), would be crucial for detecting and quantifying the parent compound and its potential degradation products in environmental matrices like water and soil.

Q & A

Q. What analytical techniques are recommended for characterizing alpha,alpha-dimethylphenethyl formate, and how should they be applied?

Methodological Answer: Key techniques include Nuclear Magnetic Resonance (NMR) for structural elucidation, Gas Chromatography-Mass Spectrometry (GC-MS) for purity assessment, and High-Performance Liquid Chromatography (HPLC) for quantifying impurities. For example:

- NMR : Use - and -NMR to confirm the presence of methyl groups at the alpha positions and the formate ester functionality.

- GC-MS : Optimize column temperature (e.g., 50–250°C gradient) to resolve volatile byproducts.